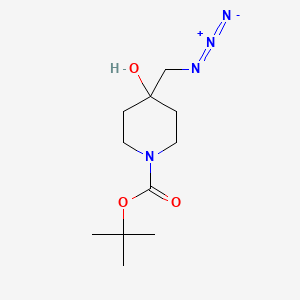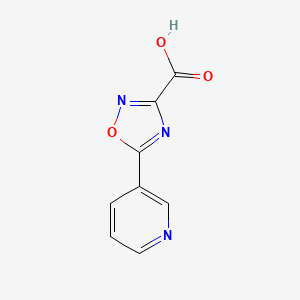
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride
Overview
Description
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is a chemical compound with the CAS Number: 1094455-96-5 . It has a molecular weight of 326.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H11ClN2O4S/c1-20-12-6-5-9 (21 (14,18)19)8-11 (12)16-13 (17)10-4-2-3-7-15-10/h2-8H,1H3, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, and how they are bonded together.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 326.76 . Unfortunately, other properties such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Synthesis and Polymer Research
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride is utilized in the synthesis of polymers. For instance, Mallakpour, Hajipour, and Habibi (2001) demonstrated its use in the facile synthesis of new optically active poly(amide–imide)s, highlighting its utility in creating materials with specific optical properties (Mallakpour, Hajipour, & Habibi, 2001).
Catalysis and Chemical Reactions
In the field of catalysis and chemical reactions, this compound has been shown to play a role as a catalyst. Zare et al. (2015) used sulfonic acid-functionalized pyridinium chloride to promote the one-pot multi-component synthesis of 1,2,4,5-tetrasubstituted imidazoles, underlining the compound's efficiency in facilitating complex chemical reactions (Zare, Asgari, Zare, & Zolfigol, 2015).
Organic Synthesis
In organic synthesis, the compound is used for the convenient synthesis of various organic compounds. Cookson and Parsons (1978) explored its use in synthesizing allenyl sulphides and αβ-unsaturated ketones, emphasizing its role in streamlining the production of complex organic molecules (Cookson & Parsons, 1978).
Drug and Therapeutic Research
In the context of drug and therapeutic research, this compound is used for synthesizing structures potentially useful in pharmacology. Hayun et al. (2012) synthesized a compound using 4-methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride for potential medicinal applications, highlighting its role in drug development (Hayun, Hanafi, Yanuar, & Hudiyono, 2012).
Fluorescence and Photophysical Research
The compound is also used in fluorescence and photophysical studies. For example, Yoshida, Moriyama, and Taniguchi (1992) found that 6-methoxy-2-methylsulfonylquinoline-4-carbonyl chloride, a derivative, is a highly sensitive fluorescence derivatization reagent, illustrating its importance in analytical chemistry (Yoshida, Moriyama, & Taniguchi, 1992).
properties
IUPAC Name |
4-methoxy-3-(pyridine-2-carbonylamino)benzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O4S/c1-20-12-6-5-9(21(14,18)19)8-11(12)16-13(17)10-4-2-3-7-15-10/h2-8H,1H3,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLRUNCYZZXSEHA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)Cl)NC(=O)C2=CC=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(pyridine-2-amido)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Thiazolo[3,2-b][1,2,4]triazol-6-ylmethanamine](/img/structure/B1452571.png)


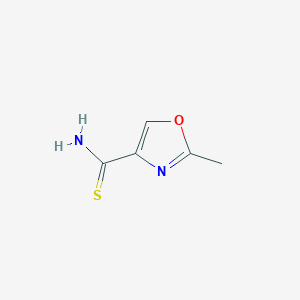


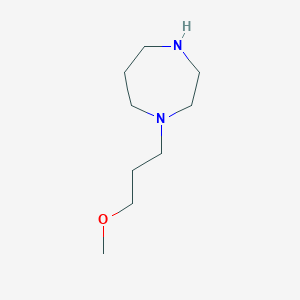
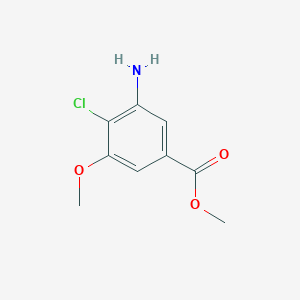



![3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B1452591.png)
